molecular formula C6H8N6O6 B11513208 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate

2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate

Cat. No.: B11513208
M. Wt: 260.16 g/mol
InChI Key: ORKKFEBPZKYKCR-UHFFFAOYSA-N
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Description

2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[2-(NITROOXY)ETHYL]ACETAMIDE is a compound that belongs to the class of nitrogen-rich energetic materials. These compounds are known for their high thermal stability and low sensitivity to impact, friction, and electrostatic discharge. The presence of nitro groups and triazole rings in its structure contributes to its energetic properties, making it a potential candidate for various applications in the field of energetic materials.

Preparation Methods

The synthesis of 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[2-(NITROOXY)ETHYL]ACETAMIDE typically involves the reaction of 3-nitro-1H-1,2,4-triazole with an appropriate acetamide derivative under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[2-(NITROOXY)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further react to form various substituted triazoles.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted triazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[2-(NITROOXY)ETHYL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[2-(NITROOXY)ETHYL]ACETAMIDE exerts its effects involves the release of energy upon decomposition. The nitro groups in the compound undergo rapid decomposition, releasing gases such as nitrogen and carbon dioxide, which contribute to the explosive properties of the compound. The triazole ring provides stability to the compound, allowing it to withstand high temperatures and pressures before decomposing .

Comparison with Similar Compounds

Similar compounds to 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[2-(NITROOXY)ETHYL]ACETAMIDE include:

The uniqueness of 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[2-(NITROOXY)ETHYL]ACETAMIDE lies in its combination of nitro groups and triazole rings, providing a balance of stability and energetic properties that make it suitable for a wide range of applications.

Properties

Molecular Formula

C6H8N6O6

Molecular Weight

260.16 g/mol

IUPAC Name

2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]ethyl nitrate

InChI

InChI=1S/C6H8N6O6/c13-5(7-1-2-18-12(16)17)3-10-4-8-6(9-10)11(14)15/h4H,1-3H2,(H,7,13)

InChI Key

ORKKFEBPZKYKCR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CC(=O)NCCO[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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